Carnosine, D-

Descripción general

Descripción

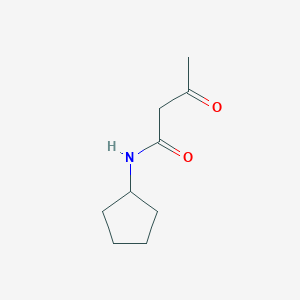

Carnosine, also known as beta-alanyl-L-histidine, is a naturally occurring endogenous dipeptide. It is synthesized in the body from β-alanine and L-histidine . It is found in high concentrations in the brain, muscle, and gastrointestinal tissues of humans and is present in all vertebrates .

Synthesis Analysis

Carnosine is synthesized in the body from β-alanine and L-histidine . The reaction is catalyzed by a ligase ATP-dependent carnosine synthase . There is an increased expression of a previously unrecognized isoform of carnosine synthase (CARNS2) in hypoxia, and CARNS2 is identified as the main carnosine synthase in hepatocellular carcinoma (HCC) cells .Molecular Structure Analysis

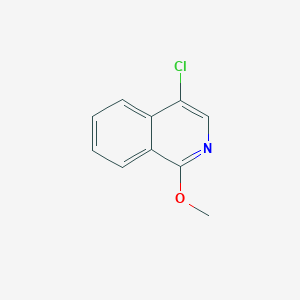

The molecular formula of Carnosine, D- is C9H14N4O3 . It has a molecular weight of 226.23 g/mol . The IUPAC name is (2 R )-2- (3-aminopropanoylamino)-3- (1 H -imidazol-5-yl)propanoic acid .Chemical Reactions Analysis

Carnosine is formed by a coupling reaction joining two substrates, which are two amino acids, β-alanine and L-histidine, to produce water and carnosine . The reaction is catalyzed by a ligase ATP-dependent carnosine synthase .Physical And Chemical Properties Analysis

Carnosine is a solid substance, with a low molecular weight of 226.23 g mol −1, which ensures an easier penetration through biological membranes compared to molecules with a higher molecular weight . It has a low value of the partition coefficient log P of -4, which means that carnosine is a polar molecule and, therefore, needs membrane transport proteins to transfer across membranes .Aplicaciones Científicas De Investigación

Antioxidant Properties

Carnosine has been found to have antioxidant properties . It can neutralize reactive oxygen species and reactive nitrogen species, which are harmful by-products of cellular metabolism that can cause cellular damage .

pH-Buffering

Carnosine also has pH-buffering capabilities . This means it can help maintain the pH balance in the body, which is crucial for many biological functions .

Chelating Agent

Carnosine acts as a chelating agent . It can bind to heavy metals in the body, helping to detoxify these potentially harmful substances .

Anti-Aging

Carnosine has anti-aging effects . It has the ability to rejuvenate senescent cells and delay manifestations of the aging process, such as eyesight impairment and cataract .

Anti-Advanced Glycation End Products (AGEs)

Carnosine has effects against advanced glycation end products (AGEs) . AGEs are harmful compounds that are formed when protein or fat combine with sugar in the bloodstream. They can contribute to aging and chronic diseases like diabetes, heart disease, and Alzheimer’s .

Neurodegenerative Diseases

Carnosine has been investigated for the treatment of neurodegenerative diseases . Its anti-aggregant, antioxidant, and anti-inflammatory activities make it a potential therapeutic agent for conditions like Alzheimer’s disease .

Diabetes

Carnosine has been suggested for the treatment of diabetes . It can modulate the energy metabolism status in immune cells, which could be beneficial in managing diabetes .

Cardiovascular Disease

Carnosine has been suggested for the treatment of cardiovascular disease . Its ability to modulate the energy metabolism status in immune cells could be beneficial in managing cardiovascular diseases .

Mecanismo De Acción

Carnosine, D-, also known as beta-alanyl-L-histidine, is an endogenous dipeptide that has been extensively studied due to its promising beneficial effects for human health .

Target of Action

Carnosine, D- primarily targets cells in the brain and muscles, where it is synthesized and accumulated . It has been found to interact with neuronal and glial cells , and it also plays a role in the regulation of immune cells, including macrophages and microglia .

Mode of Action

Carnosine, D- exerts its effects through a multimodal mechanism of action. It has antioxidant, anti-inflammatory, and anti-aggregate activities . It also acts as a pH buffer, helping to maintain the pH balance within cells . Furthermore, it has been found to modulate the endogenous antioxidant system .

Biochemical Pathways

Carnosine, D- is involved in several biochemical pathways. It has been shown to change the expression of bcl-2, bax, NF-kB, and MN-SOD genes and alter the NMDA-induced activation profile of ERK ½, JNK, and MAPK kinase cascades . It also plays a role in the metabolism of reactive oxygen and nitrogen species .

Pharmacokinetics

The pharmacokinetics of Carnosine, D- and L-carnosine were found to be similar in serum and brain after intravenous injection in mice .

Result of Action

The molecular and cellular effects of Carnosine, D-'s action are diverse. It has been found to exert neuroprotective effects in models of neurodegenerative disorders and ischemic injuries . It also shows protection against excitotoxicity and the accumulation of free radicals .

Action Environment

The action of Carnosine, D- can be influenced by environmental factors. For instance, it has been found that Carnosine, D- can act as a buffer to reduce transient pH turbulence and serve as a mobile proton carrier to accelerate the migration and release of H+ within cells, thereby maintaining the stability of intracellular pH and the function of lysosomes .

Safety and Hazards

Direcciones Futuras

Carnosine has shown a promising therapeutic potential against cardiovascular disease, type 2 diabetes mellitus, and Alzheimer’s disease . There is an urgent need for “coordinated/aligned” preclinical studies laying the foundations for well-defined future clinical trials . Carnosine helps cancer cells to evade immune surveillance by regulating intracellular pH .

Propiedades

IUPAC Name |

(2R)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQOVPNPJLQNMDC-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@H](C(=O)O)NC(=O)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319103 | |

| Record name | D-Carnosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5853-00-9 | |

| Record name | D-Carnosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5853-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carnosine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005853009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Carnosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARNOSINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE2264A962 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-benzodioxol-5-yl)ethyl]acetamide](/img/structure/B3054073.png)

![1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone](/img/no-structure.png)

![1H-Benzo[f]indole-2,3-dione](/img/structure/B3054086.png)